2-(Pyridin-3-yloxy)benzoesäure

Übersicht

Beschreibung

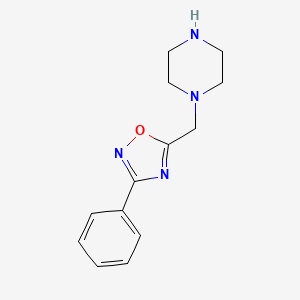

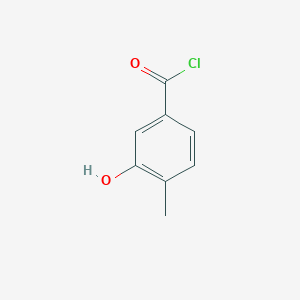

“2-(Pyridin-3-yloxy)benzoic acid” is an organic compound with the molecular formula C12H9NO3 . It has a molecular weight of 215.21 . This compound is also known as 3-Pyridinyloxybenzoic acid or POBA. It is a powder in its physical form .

Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yloxy)benzoic acid” consists of a carboxyl group attached to a benzene ring . The InChI code for this compound is 1S/C12H9NO3/c14-12(15)10-5-1-2-6-11(10)16-9-4-3-7-13-8-9/h1-8H,(H,14,15) .Physical And Chemical Properties Analysis

“2-(Pyridin-3-yloxy)benzoic acid” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wirkmechanismus

2-POB has a wide range of effects on biological molecules, due to its ability to interact with various molecules. It can act as an acid or base, depending on its concentration and the pH of the solution. It can also act as a reducing agent, due to its ability to donate electrons. In addition, it can act as a chelating agent, due to its ability to form complexes with metal ions.

Biochemical and Physiological Effects

2-POB has a wide range of effects on biochemical and physiological processes. It can act as an inhibitor of enzymes, due to its ability to interact with the active sites of enzymes. It can also act as an antioxidant, due to its ability to scavenge free radicals. In addition, it can act as a modulator of gene expression, due to its ability to interact with DNA.

Vorteile Und Einschränkungen Für Laborexperimente

2-POB has several advantages for use in laboratory experiments. It is relatively inexpensive and is readily available. It is also relatively stable and can be stored for extended periods of time. In addition, it is highly soluble in water and other organic solvents, making it easy to use in a variety of experiments. However, it has several limitations. It is toxic and should be handled with care. It is also sensitive to light, heat, and oxygen, and should be stored in a dark, cool, and dry environment.

Zukünftige Richtungen

The use of 2-POB in scientific research has a wide range of potential applications. It could be used in the synthesis of new pharmaceuticals, dyes, and other organic compounds. It could also be used in the development of new polymers and the preparation of fluorescent dyes. In addition, it could be used to study the properties of enzymes and to develop new drugs and therapies. Finally, it could be used in the study of gene expression and the development of new treatments for diseases.

Wissenschaftliche Forschungsanwendungen

Anwendungen von Farbstoff-sensibilisierten Solarzellen (DSSCs)

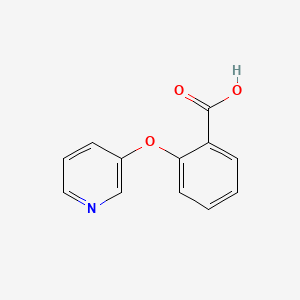

“2-(Pyridin-3-yloxy)benzoesäure” wurde bei der Entwicklung von Donor-π-Akzeptor-Farbstoffen für Farbstoff-sensibilisierte Solarzellen (DSSCs) verwendet. Pyridinderivate wie „this compound“ wurden als Donorgruppe und Thienothiophen als π-Spacer-Gruppe verwendet, die über 10 Akzeptorgruppen verbunden waren .

Die Energien des höchsten besetzten Molekülorbitals liegen im Bereich von −6,177 bis −5,786 eV, während die Energien des niedrigsten unbesetzten Molekülorbitals im Bereich von −2,181 bis −3,664 eV liegen . Diese Eigenschaften sind entscheidend für die Effizienz von DSSCs.

Der Farbstoff A6, der „this compound“ enthält, hat eine geringere Energielücke, eine geringere Härte, einen höheren Elektrophilieindex und eine bessere photovoltaische Leistung als andere Sensibilisatoren . Der Farbstoff A8 hat eine höhere Lichternte-Effizienz, was die photovoltaische Effizienz des entwickelten Farbstoffs erhöht .

Die Farbstoffe A5 und A9 haben β0-Werte, die 305,79- bzw. 357,71-mal höher sind als die von Harnstoff (0,781 × 10 −30 esu) Molekülen . Die spektralen Eigenschaften des Farbstoffs A6 beeinflussen die strukturelle Modifikation stark .

Der Dichtefunktionaltheorie (DFT) und zeitabhängige DFT (TD-DFT) Ansatz B3LYP/6-311G (d,p) Basissatz wurde verwendet, um die entwickelten Farbstoffe zu optimieren .

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-pyridin-3-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)10-5-1-2-6-11(10)16-9-4-3-7-13-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDCJGITZQGDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299113 | |

| Record name | Benzoic acid, 2-(3-pyridinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1094325-06-0 | |

| Record name | Benzoic acid, 2-(3-pyridinyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094325-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(3-pyridinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine](/img/structure/B1385966.png)

![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)

![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)

![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)

![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)

![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)